molecular formula C23H30O6S B12752322 ((17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl)thio)acetic acid CAS No. 114223-07-3

((17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl)thio)acetic acid

Cat. No.: B12752322
CAS No.: 114223-07-3
M. Wt: 434.5 g/mol
InChI Key: IWKCRBDVDSOWKC-RVVAPLPOSA-N
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Description

BRN 3598546, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and exhibits a negative optical rotation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalytic hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. It acts as a chiral ligand, binding to enzymes and receptors with high specificity. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct optical and chemical properties. Its high chiral purity makes it valuable in asymmetric synthesis and as a chiral ligand in various applications .

Properties

CAS No.

114223-07-3

Molecular Formula

C23H30O6S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C23H30O6S/c1-21-7-5-14(24)9-13(21)3-4-15-16-6-8-23(29,18(26)11-30-12-19(27)28)22(16,2)10-17(25)20(15)21/h9,15-16,20,29H,3-8,10-12H2,1-2H3,(H,27,28)/t15-,16-,20+,21-,22-,23-/m0/s1

InChI Key

IWKCRBDVDSOWKC-RVVAPLPOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CSCC(=O)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CSCC(=O)O)O)C

Origin of Product

United States

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